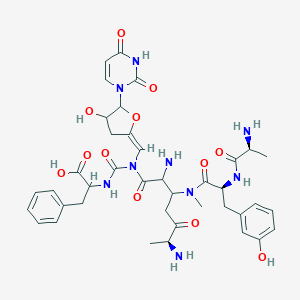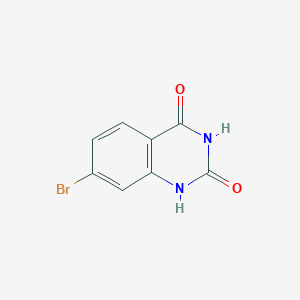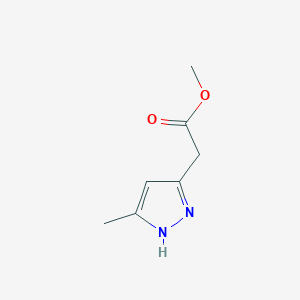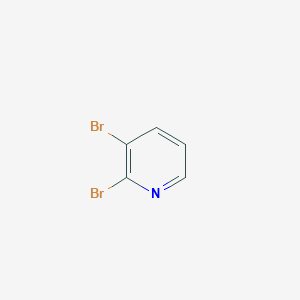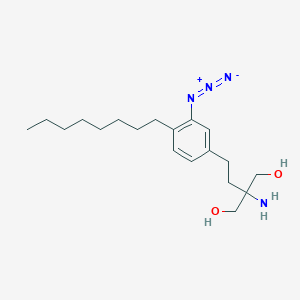
azido-FTY720
Vue d'ensemble
Description
Azido-FTY720 est un analogue photoactivatable du FTY720, un dérivé de l'ISP-1 (myriocine), un métabolite fongique de l'herbe chinoise Iscaria sinclarii. This compound est principalement utilisé dans la recherche scientifique pour identifier les sites de liaison entre le FTY720 et ses récepteurs. C'est un réactif de chimie click contenant un groupe azide, ce qui lui permet de subir des réactions de cycloaddition azide-alcyne catalysées par le cuivre avec des molécules contenant des groupes alcyne .
Applications De Recherche Scientifique
Azido-FTY720 has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the study of protein-ligand interactions, particularly in identifying binding sites of FTY720 on its receptors.
Medicine: Investigated for its potential in drug development, especially in the context of immunomodulation and cancer therapy.
Industry: Utilized in the development of new materials and chemical probes for various applications
Mécanisme D'action
Target of Action
Azido-FTY720, also known as 2-amino-2-[2-(3-azido-4-octylphenyl)ethyl]propane-1,3-diol or 2-Amino-2-[2-(3-azido-4-octylphenyl)ethyl]-1,3-propanediol, primarily targets the sphingosine-1-phosphate (S1P) receptors . It acts as a potent agonist at four of the S1P receptors (S1P1, S1P3, S1P4, and S1P5) . These receptors play a crucial role in the immune response, particularly in the regulation of lymphocyte trafficking .
Mode of Action
This compound is phosphorylated by sphingosine kinase, which then allows it to act as a potent agonist at four of the S1P receptors . The compound’s interaction with these receptors results in the down-regulation of S1P1 receptors on T and B lymphocytes . This down-regulation leads to defective egress of these cells from spleen, lymph nodes, and Peyer’s patch . This compound is a highly photoreactive analog of FTY720 that can be used to identify receptor binding sites for this ligand .
Biochemical Pathways
The action of this compound affects the sphingosine-1-phosphate signaling pathway . This pathway plays a key role in the immune response, particularly in the regulation of lymphocyte trafficking . By acting on this pathway, this compound can modulate the immune response and have potential therapeutic effects in conditions such as autoimmune disorders .
Result of Action
The action of this compound results in a decrease in the number of circulating T and B lymphocytes . This is due to the compound’s effect on the S1P receptors, which leads to defective egress of these cells from lymphoid organs . This can result in a modulation of the immune response, potentially providing therapeutic benefits in conditions such as autoimmune disorders .
Analyse Biochimique
Biochemical Properties
Azido-FTY720 interacts with various enzymes and proteins in the body. It is phosphorylated in vivo by sphingosine kinase 2 to its bioactive form, FTY720-P . This phosphorylation process is a crucial part of its function as a sphingosine-1-phosphate receptor modulator .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It reduces the peripheral lymphocyte count, which is a key part of its efficacy in treating conditions like multiple sclerosis . It also has been reported to induce cell apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to FTY720-P by sphingosine kinase 2 . FTY720-P then acts as a potent agonist at four of the sphingosine-1-phosphate (S1P) receptors (S1P 1, S1P 3, S1P 4, and S1P 5) . This leads to the sequestration of lymphocytes in lymph nodes, reducing their contribution to autoimmune reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For example, in a rat model of chronic experimental autoimmune encephalomyelitis (EAE), prolonged treatment with FTY720 was efficacious, but limiting the dosing period failed to prevent EAE despite a significant decrease in blood lymphocytes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a rat model of chronic EAE, a dose of 0.03 mg/kg was found to be efficacious . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.
Metabolic Pathways
This compound is involved in the sphingosine-1-phosphate metabolic pathway . It is phosphorylated by sphingosine kinase 2 to form FTY720-P, which then interacts with S1P receptors .
Transport and Distribution
It is known that FTY720, the parent compound of this compound, localizes to the central nervous system white matter, preferentially along myelin sheaths .
Subcellular Localization
Given its role as a sphingosine-1-phosphate receptor modulator, it is likely to be involved in processes occurring in the cell membrane where these receptors are located .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'azido-FTY720 implique l'introduction d'un groupe azide dans la molécule de FTY720. Ceci peut être réalisé par une série de réactions chimiques, typiquement en commençant par le composé parent FTY720. Le groupe azide est introduit par des réactions de substitution nucléophile, où un groupe partant approprié sur la molécule de FTY720 est remplacé par un ion azide. Les conditions de réaction impliquent souvent l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) et de catalyseurs tels que l'iodure de cuivre(I) pour faciliter le processus de substitution .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour l'this compound ne soient pas largement documentées, les principes généraux de la synthèse organique à grande échelle s'appliquent. Cela comprend l'optimisation des conditions de réaction pour le rendement et la pureté, l'utilisation de solvants et de réactifs évolutifs et l'emploi de techniques de purification telles que la recristallisation ou la chromatographie pour isoler le produit final.
Analyse Des Réactions Chimiques
Types de réactions
L'azido-FTY720 subit plusieurs types de réactions chimiques, notamment :
Cycloaddition azide-alcyne catalysée par le cuivre (CuAAC) : Cette réaction implique le groupe azide de l'this compound réagissant avec un groupe alcyne en présence d'un catalyseur de cuivre pour former un cycle triazole.
Cycloaddition alcyne-azide promue par la contrainte (SPAAC) : Cette réaction se produit sans avoir besoin d'un catalyseur de cuivre et implique le groupe azide réagissant avec des alcynes contraints tels que le dibenzocyclooctyne (DBCO) ou le bicyclononyne (BCN)
Réactifs et conditions courantes
CuAAC : Nécessite de l'iodure de cuivre(I) comme catalyseur, une molécule contenant un alcyne et un solvant tel que le DMSO ou l'acétonitrile.
Principaux produits
Les principaux produits de ces réactions sont des dérivés triazoles, qui sont formés par la cycloaddition du groupe azide avec le groupe alcyne. Ces produits sont souvent utilisés dans les études de bioconjugaison et de marquage en raison de leur stabilité et de leur spécificité.
Applications de la recherche scientifique
L'this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé en chimie click pour la synthèse de molécules complexes et de bioconjugués.
Biologie : Utilisé dans l'étude des interactions protéines-ligands, en particulier pour identifier les sites de liaison du FTY720 sur ses récepteurs.
Médecine : Investigué pour son potentiel dans le développement de médicaments, en particulier dans le contexte de l'immunomodulation et de la thérapie anticancéreuse.
Industrie : Utilisé dans le développement de nouveaux matériaux et de sondes chimiques pour diverses applications
Mécanisme d'action
L'this compound exerce ses effets en se liant aux récepteurs du sphingosine-1-phosphate (S1P), en particulier S1P1, S1P3, S1P4 et S1P5. Lors de la liaison, il module les voies de signalisation associées à ces récepteurs, conduisant à une modification du trafic lymphocytaire et des réponses immunitaires. Le groupe azide permet la photoactivation, permettant aux chercheurs d'étudier les interactions de liaison en temps réel et dans des conditions contrôlées .
Comparaison Avec Des Composés Similaires
L'azido-FTY720 est unique en raison de sa nature photoactivatable et de son utilisation en chimie click. Des composés similaires comprennent :
FTY720 : Le composé parent, connu pour ses effets immunomodulateurs.
ISP-1 (myriocine) : Un analogue structurel de la sphingosine et un métabolite fongique.
Azido-sphingosine : Un autre analogue contenant un azide utilisé dans des applications de recherche similaires.
L'this compound se distingue par sa capacité à former des cycles triazoles stables par chimie click, ce qui en fait un outil précieux dans les études de bioconjugaison et de marquage moléculaire.
Propriétés
IUPAC Name |
2-amino-2-[2-(3-azido-4-octylphenyl)ethyl]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O2/c1-2-3-4-5-6-7-8-17-10-9-16(13-18(17)22-23-21)11-12-19(20,14-24)15-25/h9-10,13,24-25H,2-8,11-12,14-15,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPFGLNTCQQHNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(C=C(C=C1)CCC(CO)(CO)N)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate](/img/structure/B49142.png)
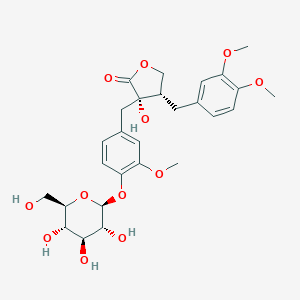
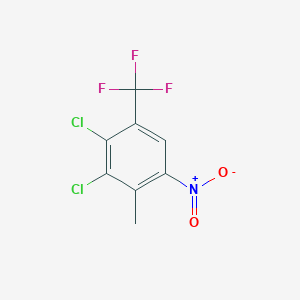
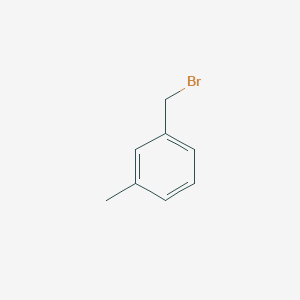
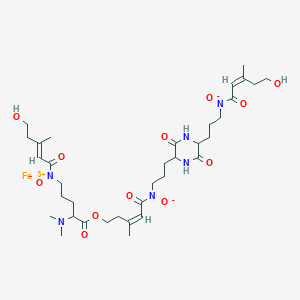
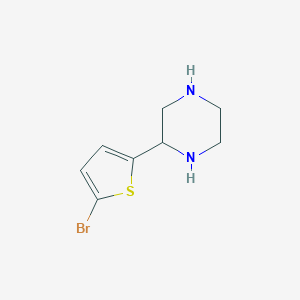
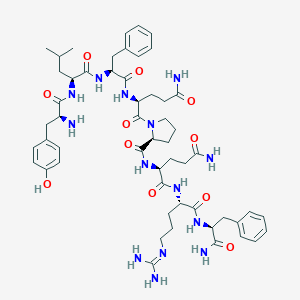
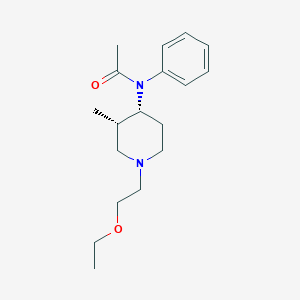
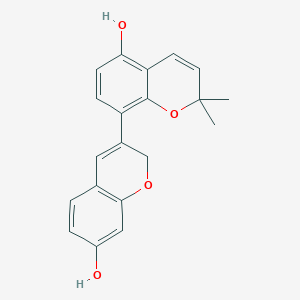
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B49175.png)
